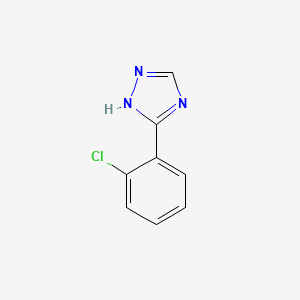

5-(2-chlorophenyl)-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJUBANPLITKPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427901 |

Source

|

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56015-92-0 |

Source

|

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H NMR and 13C NMR of 5-(2-chlorophenyl)-1H-1,2,4-triazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(2-chlorophenyl)-1H-1,2,4-triazole

Abstract

Introduction: The Structural Significance of this compound

The 1,2,4-triazole ring is a key pharmacophore found in a wide array of approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and rigid structure. The attachment of a 2-chlorophenyl group at the 5-position introduces specific steric and electronic features that can significantly influence molecular interactions and biological activity. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy provides the most definitive data for confirming covalent structure and purity in solution.

This guide explains the causality behind the expected chemical shifts and coupling patterns, grounding the interpretation in the fundamental electronic effects of the substituents and the inherent properties of the heterocyclic and aromatic systems.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment of NMR signals, the following standardized numbering system is used for this compound.

Caption: Standard workflow for NMR analysis.

Methodology Details:

-

Instrumentation : A 400 MHz spectrometer is typically sufficient. [1]* Solvent : Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it solubilizes many polar heterocyclic compounds and its residual proton peak (~2.50 ppm) does not typically overlap with aromatic signals. Crucially, it allows for the observation of exchangeable N-H protons. [1]* Internal Standard : Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0.00 ppm. [2]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the triazole N-H, triazole C-H, and the four protons of the 2-chlorophenyl ring.

Triazole Ring Protons

-

N1-H (~14.0 - 15.0 ppm, broad singlet, 1H) : The proton on the nitrogen of the 1H-1,2,4-triazole ring is expected to be significantly deshielded. This is due to its acidic nature and involvement in intermolecular hydrogen bonding. In many 1,2,4-triazole derivatives, this peak appears at a very high chemical shift, often above 12 ppm. [2][3]Its signal is typically broad due to quadrupole coupling with the adjacent nitrogen atoms and chemical exchange. This peak will disappear upon the addition of a few drops of D₂O to the NMR tube, a key confirmatory test.

-

C3-H (~8.2 - 8.6 ppm, singlet, 1H) : The sole proton attached to the triazole carbon (C3) is expected to resonate as a sharp singlet in the downfield aromatic region. Its deshielded character arises from the electron-withdrawing nature of the adjacent nitrogen atoms within the aromatic heterocyclic ring.

2-Chlorophenyl Ring Protons

The four protons on the substituted phenyl ring will exhibit complex splitting patterns due to spin-spin coupling and will be found in the aromatic region (7.4 - 8.0 ppm). Their precise chemical shifts are governed by the combined inductive and anisotropic effects of the chlorine atom and the triazole ring.

-

H-6' (~7.8 - 8.0 ppm, doublet of doublets, 1H) : This proton is ortho to the triazole substituent and meta to the chlorine. It is expected to be the most deshielded of the phenyl protons due to the strong anisotropic deshielding effect of the nearby triazole ring. It will likely appear as a doublet of doublets (dd) due to coupling with H-5' (meta, J ≈ 2 Hz) and H-4' (para, J ≈ 0.5-1 Hz, often unresolved).

-

H-3' (~7.6 - 7.8 ppm, doublet of doublets, 1H) : This proton is ortho to the chlorine atom and is also deshielded due to the inductive effect of the halogen. [4][5]It will couple with H-4' (ortho, J ≈ 8 Hz) and H-5' (meta, J ≈ 2 Hz).

-

H-4', H-5' (~7.4 - 7.6 ppm, multiplet, 2H) : These two protons are further from the electron-withdrawing substituents and are expected to be the most shielded of the phenyl group. They will likely appear as a complex, overlapping multiplet resulting from mutual coupling and coupling to H-3' and H-6'. Data from the closely related 3-(2-chlorophenyl)-1,2,4-triazole-5-thione shows the chlorophenyl protons resonating in a multiplet between 7.42-7.53 ppm in DMSO-d6. [6]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals: two for the triazole carbons and six for the carbons of the 2-chlorophenyl ring.

Triazole Ring Carbons

The carbons within the electron-deficient triazole ring are significantly deshielded and appear far downfield.

-

C5 (~160 - 164 ppm) : The C5 carbon, directly attached to the 2-chlorophenyl substituent, is expected to be the most deshielded carbon in the triazole ring. Its chemical shift is influenced by the direct attachment to two nitrogen atoms and the phenyl ring. In similar 5-substituted triazoles, this carbon appears above 160 ppm. [2][3]* C3 (~152 - 156 ppm) : The C3 carbon, bearing the C-H bond, is also highly deshielded but typically resonates slightly upfield compared to the substituted C5 carbon. [2][3]

2-Chlorophenyl Ring Carbons

The six carbons of the phenyl ring will all have unique chemical shifts due to the lack of symmetry.

-

C2' (~132 - 134 ppm) : This is the carbon directly bonded to the chlorine atom. The strong electronegativity of chlorine causes a significant downfield shift.

-

C1' (~128 - 131 ppm) : This is the ipso-carbon, the attachment point to the triazole ring. Its chemical shift is influenced by the triazole substituent but is generally less intense in the spectrum as it is a quaternary carbon.

-

C6' (~130 - 132 ppm) : This carbon is ortho to the triazole ring and is deshielded.

-

C4' (~129 - 131 ppm) : The C4' carbon is para to the triazole ring.

-

C3' & C5' (~125 - 128 ppm) : These carbons are the most shielded in the aromatic ring. C5' is meta to both substituents, while C3' is ortho to the chlorine and meta to the triazole. Based on data for a similar 2-chlorophenyl triazole derivative, aromatic carbons fall in a range from approximately 124 to 133 ppm. [6]

Summary of Predicted NMR Data

The following tables consolidate the predicted NMR assignments for this compound in DMSO-d6.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 14.0 - 15.0 | br s | 1H | N1-H | Acidic proton, H-bonding, exchangeable. [2][3] |

| 8.2 - 8.6 | s | 1H | C3-H | Electron-deficient aromatic heterocycle. |

| 7.8 - 8.0 | dd | 1H | H-6' | Anisotropic effect of triazole ring. |

| 7.6 - 7.8 | dd | 1H | H-3' | Inductive effect of ortho-Cl. [4] |

| 7.4 - 7.6 | m | 2H | H-4', H-5' | More shielded aromatic protons. [6]|

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 160 - 164 | C5 | Attached to phenyl and two N atoms. [2][3] |

| 152 - 156 | C3 | Electron-deficient triazole carbon. [2][3] |

| 132 - 134 | C2' | Attached to electronegative Cl. |

| 130 - 132 | C6' | Ortho to triazole substituent. |

| 129 - 131 | C4' | Para to triazole substituent. |

| 128 - 131 | C1' | Quaternary ipso-carbon. |

| 125 - 128 | C3' | Aromatic CH. |

| 125 - 128 | C5' | Aromatic CH. |

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging established NMR principles and spectral data from structurally analogous compounds, we have assigned every proton and carbon signal with a high degree of confidence. The causality-driven explanations for chemical shifts and multiplicities offer researchers a powerful tool for verifying their synthetic outcomes and deepening their understanding of structure-property relationships in heterocyclic chemistry. The protocols and interpretations herein are designed to uphold the highest standards of scientific integrity and experimental rigor.

References

-

Zamani, K., Faghihi, K., Tofighi, T., & Shariatzadeh, M. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1234–o1236. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Karcz, J., & Krol, E. (2006). Synthesis of new 5-phenylt[2][6]riazole derivatives as ligands for the 5-HT1A serotonin receptor. ResearchGate. [Link]

-

Gawade, S. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Perez, M. A., et al. (1983). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Journal of Heterocyclic Chemistry. [Link]

-

Wang, Z., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Tantawy, A. S., et al. (2019). Synthesis, structural, spectral, antioxidant, bioactivity and molecular docking investigations of a novel triazole derivative. ResearchGate. [Link]

-

Reddy, V. P., et al. (2010). Supporting Information for Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides on Water. Organic Letters. [Link]

-

Tretyakov, B. A., et al. (2018). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top) and 5-Phenyl-1,3,4-thiadiazol-2-amine (bottom). ResearchGate. [Link]

-

Wiley SpectraBase. 3,5-DI-(4'-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE. SpectraBase. [Link]

-

Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. RSC Publishing. [Link]

-

Pop, R., et al. (2021). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[2][6]riazoles. Molecules. [Link]

-

Siegel, J. S., et al. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Journal of the American Chemical Society. [Link]

-

da Silva, J. B. P., et al. (2017). 1H--[2][6][7]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. [Link]

-

Mironovich, L. M., & El-Sayed, M. A. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[2][6]riazines: Synthesis and Photochemical Properties. Molecules. [Link]

-

ResearchGate. (2021). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift. Chemistry LibreTexts. [Link]

-

Protti, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules. [Link]

-

University of Regensburg. Chemical shifts. University of Regensburg. [Link]

-

Simon Fraser University. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). SFU Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. OpenScholar Down for Maintenance | University of Lethbridge [ulethbridge.ca]

- 6. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-chlorophenyl)-1H-1,2,4-triazole

Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 5-(2-chlorophenyl)-1H-1,2,4-triazole (CAS No: 56015-92-0). This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of pharmacological activities.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's synthesis, structural characteristics, and reactivity. It includes field-proven experimental protocols for its analytical characterization, supported by spectral data interpretation and visualizations to facilitate a deeper understanding of its molecular behavior.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs.[3] Its prevalence stems from its unique combination of properties: metabolic stability, the capacity to engage in hydrogen bonding as both a donor (N-H) and acceptor (ring nitrogens), and its bioisosteric relationship to other functional groups like amides. Consequently, 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][3]

The subject of this guide, This compound , incorporates this key heterocycle substituted with a 2-chlorophenyl group. The presence and position of the chloro-substituent on the phenyl ring are expected to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide serves to elucidate the fundamental physicochemical characteristics that underpin its potential as a building block for novel therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The properties of this compound are summarized below.

| Property | Value | Source/Comment |

| CAS Number | 56015-92-0 | [4][5][6] |

| Molecular Formula | C₈H₆ClN₃ | Calculated |

| Molecular Weight | 180.61 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted based on similar compounds |

| Melting Point | Data not available in searched literature | Typically determined experimentally |

| Solubility | Insoluble in water; Soluble in polar organic solvents like DMSO, DMF, ethanol. | Predicted based on structure[7] |

| pKa | Data not available; N-H proton is weakly acidic. | Predicted based on triazole chemistry |

Discussion of Properties:

-

Molecular Structure and Weight: The relatively low molecular weight and compact structure are favorable properties for drug candidates, often correlating with better absorption and distribution characteristics.

-

Solubility: As is common for many nitrogen heterocycles, solubility in aqueous media is expected to be low. Its predicted solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol makes these suitable choices for reaction media and for preparing samples for analytical characterization.[7]

-

Acidity/Basicity: The 1H-1,2,4-triazole ring contains both a weakly acidic proton on the nitrogen and basic nitrogen atoms within the ring, allowing it to potentially interact with physiological targets through various ionic and hydrogen-bonding interactions.

Synthesis and Reactivity

A deep understanding of a molecule's synthesis and reactivity is paramount for its practical application and the development of new derivatives.

Synthetic Pathway

One of the most reliable and common methods for synthesizing 5-substituted-1H-1,2,4-triazoles is through the cyclization of an acylhydrazide intermediate. For this compound, a logical and established route involves the reaction of 2-chlorobenzohydrazide with formamide .

Causality of Experimental Choice: This pathway is efficient and utilizes readily available starting materials. 2-chlorobenzohydrazide provides the 2-chlorophenyl ring and two of the necessary heteroatoms (N-N), while formamide serves as the source for the final carbon and nitrogen atoms of the triazole ring. The reaction proceeds via a condensation and subsequent intramolecular cyclization mechanism, driven by the removal of water at elevated temperatures.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

-

The 1,2,4-Triazole Ring: The N-H proton is acidic and can be removed by a base to form an anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation at the nitrogen positions. The other two nitrogen atoms are basic and can be protonated or act as ligands for metal coordination.

-

The 2-Chlorophenyl Ring: The chlorine atom deactivates the phenyl ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions relative to itself. The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further functionalization.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of a synthesized compound. The following sections detail the expected spectral data and provide self-validating protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this molecule, NMR is crucial to confirm the presence and substitution pattern of both the triazole and the 2-chlorophenyl rings.

Expected Spectral Data:

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (2-chlorophenyl group): Four protons exhibiting complex multiplet patterns in the range of δ 7.4-7.8 ppm. The ortho substitution will lead to distinct coupling patterns.

-

Triazole C-H Proton: A singlet expected around δ 8.5-9.0 ppm.

-

Triazole N-H Proton: A broad singlet, typically downfield (> δ 13 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom (ipso-carbon).

-

Triazole Carbons: Two signals are expected for the triazole ring carbons, typically in the range of δ 145-165 ppm.

-

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for small, relatively stable molecules, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.

Expected Spectral Data (EI-MS):

-

Molecular Ion (M⁺): A prominent peak at m/z 180/182, showing the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom.

-

Key Fragments: The fragmentation of 1,2,4-triazoles is complex but often involves the loss of stable neutral molecules.[8][9] Expected fragmentation pathways include the loss of N₂ (28 Da) and HCN (27 Da) from the triazole ring.[8] Cleavage of the bond between the two rings is also a likely event.

Caption: A plausible EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule. For this compound, it serves to confirm the N-H bond of the triazole, the aromatic C-H bonds, and the characteristic ring vibrations.

Expected Spectral Data (KBr Pellet):

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.[3]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[10]

-

C=N and C=C Ring Stretching: Multiple sharp bands in the 1400-1610 cm⁻¹ region.[3]

-

C-Cl Stretch: An absorption in the fingerprint region, typically 750-780 cm⁻¹ for ortho-disubstituted benzene rings.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and provide high-quality, reproducible data for the characterization of this compound.

Protocol: Melting Point Determination

-

Sample Preparation: Finely crush a small amount (1-2 mg) of the dry crystalline compound.

-

Capillary Loading: Pack the powdered sample into a sealed-end capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. A narrow range (<2°C) is indicative of high purity.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 2-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay (d1) of 2 seconds.

-

Process and reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

-

Protocol: Mass Spectrometry (EI-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's specifications. Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for solid samples or GC inlet for solutions.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak (M⁺) and confirm its isotopic pattern. Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Conclusion and Future Outlook

This compound is a molecule with a well-defined set of physicochemical properties rooted in its heterocyclic and aromatic nature. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using standard analytical techniques such as NMR, MS, and IR spectroscopy. The reactivity of its core structure offers multiple avenues for further chemical modification, making it a versatile building block. Given the extensive history of 1,2,4-triazole derivatives in successful drug discovery campaigns, this compound represents a valuable starting point for the design and synthesis of new chemical entities with potential therapeutic applications.

References

-

Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-35. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. [Link]

-

SpectraBase. (n.d.). 5-(2-amino-5-chlorophenyl)-3-phenyl-1H-1,2,4-triazole. [Link]

-

Hassan, F. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1423. [Link]

-

Zamani, K., Faghihi, K., Saledah, F., & Tofigh, R. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2053–o2055. [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. [Link]

-

ChemSynthesis. (n.d.). 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-1,2,4-triazole. [Link]

-

Fun, H. K., et al. (2008). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. F. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(2), 355-362. [Link]

-

AA Blocks. (n.d.). 56015-92-0 | this compound. [Link]

-

Chemsigma. (n.d.). This compound. [Link]

-

Bekircan, O., et al. (2014). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate. [Link]

-

Samelyuk, Y., & Kaplaushenko, A. (2018). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate. [Link]

-

Faghihi, K., et al. (2003). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 8(12), 930-936. [Link]

-

Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

Chemsigma. (n.d.). tert-butyl 2-bromo-3-methylphenylcarbamate. [Link]

-

Atanassova, I., et al. (1991). Mass spectra of some 1,2,4-triazoles. Semantic Scholar. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

El-Sayed, W. A., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(5), 766. [Link]

-

Varynskyi, B. O., & Kaplaushenko, A. G. (2016). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. News of Pharmacy, (1(85)), 7-11. [Link]

-

Starova, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1679. [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. aablocks.com [aablocks.com]

- 5. 3-N-butyl-4,5-dihydrophthalide [62006-39-7] | Chemsigma [chemsigma.com]

- 6. tert-butyl 2-bromo-3-methylphenylcarbamate [936829-27-5] | Chemsigma [chemsigma.com]

- 7. Dimethyl disulfide | 624-92-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Chlorophenyl)-1,2,4-triazole (CAS 56015-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)-1,2,4-triazole (CAS Number: 56015-92-0), a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antiviral, and anti-inflammatory properties. This document delineates the key physicochemical properties, explores plausible and established synthetic routes with detailed mechanistic insights, and provides a framework for the analytical characterization of this specific triazole derivative. The content is structured to provide both foundational knowledge and actionable protocols for scientists engaged in the research and development of novel therapeutics based on the 1,2,4-triazole core.

Chemical Identity and Physicochemical Properties

3-(2-Chlorophenyl)-1,2,4-triazole is a substituted aromatic heterocyclic compound. The presence of the 2-chlorophenyl group at the 3-position of the 1,2,4-triazole ring significantly influences its electronic and steric properties, which in turn dictates its interaction with biological targets.

Tautomerism: It is crucial to recognize that 3-(2-Chlorophenyl)-1,2,4-triazole exists as a mixture of tautomers, primarily the 1H- and 4H- forms. The 1H tautomer, 3-(2-chlorophenyl)-1H-1,2,4-triazole, is generally considered to be more stable. This tautomerism is a key feature of the 1,2,4-triazole ring system and can influence its hydrogen bonding capabilities and receptor interactions.

Physicochemical Data Summary:

| Property | Value | Source/Comment |

| CAS Number | 56015-92-0 | |

| Molecular Formula | C₈H₆ClN₃ | |

| Molecular Weight | 179.61 g/mol | |

| IUPAC Name | 3-(2-chlorophenyl)-1H-1,2,4-triazole | |

| Synonyms | 5-(2-Chlorophenyl)-1H-1,2,4-triazole | Tautomeric form |

| Appearance | White to off-white solid | Typical for this class of compounds. |

| Melting Point | 170–172 °C | Reported for the intermediate 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide[1]; the melting point of the final product may vary. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | Inferred from related structures. |

Synthesis of 3-(2-Chlorophenyl)-1,2,4-triazole

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established synthetic methodologies. The choice of a particular route depends on the availability of starting materials, desired purity, and scalability of the reaction. Below are two plausible and field-proven synthetic strategies adaptable for the preparation of 3-(2-Chlorophenyl)-1,2,4-triazole.

Strategy 1: Cyclization of an Acylthiosemicarbazide Intermediate followed by Desulfurization

This is a robust and widely used method for the synthesis of 1,2,4-triazole systems. It involves the initial formation of a thiosemicarbazide, followed by cyclization to a triazole-thione, and subsequent removal of the sulfur atom.

2.1.1. Rationale and Mechanistic Insight

The synthesis begins with the nucleophilic attack of the hydrazine nitrogen of 2-chlorobenzohydrazide on the electrophilic carbon of an isothiocyanate. The resulting acylthiosemicarbazide undergoes base-catalyzed intramolecular cyclization. The more nucleophilic nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate which then dehydrates to form the stable 1,2,4-triazole-5-thione ring. The final step, desulfurization, is typically an oxidative process where the thione group is converted to a thiol and then eliminated.

2.1.2. Experimental Protocol

Step 1: Synthesis of 1-(2-Chlorobenzoyl)-4-aryl-thiosemicarbazide

A specific protocol for a related compound involves the reaction of 2-chlorophenylcarboxylic acid hydrazide with 4-nitrophenyl isothiocyanate.[1]

-

To a solution of 2-chlorophenylcarboxylic acid hydrazide (1.7 g, 0.01 mol) in absolute ethanol, add 4-nitrophenyl isothiocyanate (1.8 g, 0.01 mol).

-

Reflux the reaction mixture for 6 hours.

-

Upon cooling, the solid product precipitates.

-

Filter the solid, wash with diethyl ether, and dry. The product can be recrystallized from ethanol.

Step 2: Synthesis of 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione

-

A stirred mixture of the product from Step 1 (0.35 g, 1 mmol) and 10% aqueous sodium bicarbonate (10 ml) is refluxed for 6 hours.[1]

-

After cooling, the solution is acidified with hydrochloric acid.

-

The resulting precipitate is filtered and can be crystallized from ethanol.

Step 3: Desulfurization to form 3-(2-Chlorophenyl)-1,2,4-triazole

The thione from Step 2 can be desulfurized using oxidizing agents like nitric acid or hydrogen peroxide.[2]

-

Dissolve the triazole-thione from Step 2 in a suitable solvent (e.g., ethanol or acetic acid).

-

Add an oxidizing agent such as dilute nitric acid or hydrogen peroxide dropwise with stirring.

-

The reaction mixture is typically heated to facilitate the reaction.

-

After completion (monitored by TLC), the mixture is cooled and neutralized.

-

The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Note: The removal of the 4-nitrophenyl group might occur under the desulfurization conditions or may require a separate step.

Workflow Diagram:

Caption: Synthesis of 3-(2-Chlorophenyl)-1,2,4-triazole via a triazole-thione intermediate.

Strategy 2: Direct Synthesis from a Hydrazide and Formamide (Pellizzari-type Reaction)

A more direct approach involves the condensation of a hydrazide with an amide, a reaction known as the Pellizzari reaction. Using formamide as the source of the C5 carbon of the triazole ring is a common variation.

2.2.1. Rationale and Mechanistic Insight

This reaction proceeds by the nucleophilic attack of the hydrazide on the carbonyl carbon of formamide. Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring. This method is often advantageous due to its atom economy and fewer synthetic steps.

2.2.2. General Experimental Protocol

-

A mixture of 2-chlorobenzohydrazide and an excess of formamide is heated at a high temperature (typically 150-200 °C) for several hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Workflow Diagram:

Sources

The Rising Therapeutic Potential of 5-(2-Chlorophenyl)-1H-1,2,4-Triazole Derivatives: A Technical Guide

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties. Its five-membered aromatic structure, containing three nitrogen atoms, is metabolically stable and serves as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding, dipole-dipole, and hydrophobic interactions.[1][2] This has led to the development of numerous clinically successful drugs across a wide therapeutic spectrum, from antifungal agents like Fluconazole to anticancer drugs like Letrozole.[2][3]

Within this broad class, derivatives featuring a substituted phenyl ring at the 5-position have shown significant promise. The introduction of a halogen, such as chlorine, at the ortho-position of the phenyl ring—creating the 5-(2-chlorophenyl)-1H-1,2,4-triazole core—is a strategic design element. The chlorine atom can modulate the compound's lipophilicity, metabolic stability, and electronic properties, often enhancing its binding affinity to target receptors and enzymes. This guide provides an in-depth technical overview of the key biological activities associated with this specific class of compounds, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

General Synthetic Strategies

The synthesis of the this compound core typically begins with 2-chlorobenzoic acid. A common and efficient pathway involves the conversion of the starting acid to its corresponding acid hydrazide, followed by reaction with an isothiocyanate or carbon disulfide to form a thiosemicarbazide intermediate. This intermediate is then cyclized under basic conditions (e.g., using sodium hydroxide or sodium ethoxide) to yield the 4H-1,2,4-triazole-3-thiol. Further modifications can be made at the N4 (amino group) or S (thiol group) positions to generate diverse libraries of Schiff bases, Mannich bases, and other derivatives for biological screening.[4]

Key Biological Activities and Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities. The following sections detail the most significant of these, supported by experimental evidence and methodologies.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[4] 1,2,4-triazole derivatives, particularly their Schiff base and thiol variants, have shown significant potential in this area.[5][6]

Mechanism of Action: The antimicrobial efficacy of triazole-thiones and their Schiff bases is often attributed to their ability to chelate essential metal ions required for microbial enzyme function or to disrupt cell wall synthesis. The imine group (-N=CH-) in Schiff bases is a key pharmacophore that has been linked to potent antibacterial and antifungal effects.[5][6]

Supporting Evidence: Studies on 4-amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thiones have demonstrated their efficacy. For instance, Schiff bases derived from this core have exhibited good to moderate activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans.[5] The presence of the chloro-substituent on the phenyl ring is often crucial for enhancing this activity compared to unsubstituted analogs.

Anticonvulsant Properties

Epilepsy is a common neurological disorder affecting millions worldwide, and a significant portion of patients do not respond adequately to current treatments.[7][8] The 1,2,4-triazole nucleus is a recognized pharmacophore for anticonvulsant activity, with research pointing towards a specific structural model for efficacy. This model often includes two hydrophobic aryl sites, a hydrogen-bonding domain, and an electron donor group.[3]

Mechanism of Action: While the exact mechanisms can vary, many triazole-based anticonvulsants are thought to exert their effects by interacting with voltage-gated sodium channels or by modulating GABAergic neurotransmission.

Supporting Evidence: Research into fused triazole systems has provided strong evidence for the role of the 2-chlorophenyl moiety. For example, the compound 7-(2-chlorophenyl)-[5][9]triazolo[1,5-a]pyrimidine was synthesized and characterized as part of a library of potential anticonvulsant agents.[10] Its evaluation in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, is a critical step in validating its efficacy. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model suggests efficacy against absence seizures.[11] Compounds containing a 3-chlorophenyl group have shown potent activity in the MES test, with ED₅₀ values as low as 38.5 mg/kg.[11]

Anticancer Activity

The search for more effective and selective anticancer agents is a primary focus of medicinal chemistry.[12] 1,2,4-triazole derivatives have emerged as potent antiproliferative agents, acting through various mechanisms.[13][14]

Mechanism of Action: A notable mechanism for triazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] Other derivatives function as aromatase inhibitors, blocking estrogen synthesis and proving effective against hormone-dependent breast cancers.[15]

Supporting Evidence: Studies on various substituted triazoles have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549).[12][15] For instance, certain 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivatives showed promising activity against HeLa cells with IC₅₀ values below 12 μM.[12] The position of substituents on the phenyl rings significantly influences activity, with structure-activity relationship studies indicating that electron-withdrawing groups like chlorine can enhance cytotoxicity.[12]

Table 1: Example Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Series | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Butane-1,4-dione derivatives | HeLa | 9.8 - 16.5 µM | [12] |

| Propan-1-one derivatives | HeLa | < 12 µM | [12] |

| Pyridine hybrid derivatives | B16F10 (Murine Melanoma) | 41.12 - 61.11 µM | [14] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common treatments. However, their use is often limited by gastrointestinal side effects.[16] Mannich bases of heterocyclic compounds, including triazoles, have been explored as a promising alternative with potentially improved safety profiles.[17]

Mechanism of Action: The primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[18] Some compounds also reduce the production of nitric oxide (NO), another key inflammatory mediator.[16]

Supporting Evidence: While direct studies on this compound Mannich bases are limited, related structures have shown significant promise. Mannich bases of 1,3,4-oxadiazoles, a related heterocycle, have demonstrated potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, with efficacy comparable to the standard drug indomethacin.[16] This assay is a benchmark for evaluating acute anti-inflammatory effects. The structural similarity and shared reaction pathways suggest that Mannich bases derived from the 5-(2-chlorophenyl)-1,2,4-triazole core would be strong candidates for anti-inflammatory screening.[9]

Visualizing Experimental Workflows

To effectively screen novel this compound derivatives, a structured, multi-stage workflow is essential. This process ensures that compounds are systematically evaluated for safety and efficacy.

Caption: A streamlined workflow for the discovery and validation of novel triazole derivatives.

Detailed Experimental Protocols

The trustworthiness of scientific findings rests on robust and reproducible methodologies. The following protocols are standard, self-validating systems for assessing the biological activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microbes in broth, no compound), a negative control (broth only), and a vehicle control (microbes in broth with DMSO at the highest concentration used). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed. A colorimetric indicator like resazurin can be added to aid visualization.

Protocol 2: Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium). The final DMSO concentration should be non-toxic (typically <0.5%).

-

Controls: Include untreated cells (negative control), cells treated with vehicle (DMSO), and cells treated with a standard anticancer drug (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Acclimation: Use adult male mice (e.g., Swiss albino, 20-25 g). Allow them to acclimate for at least one week before the experiment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle (e.g., saline with 0.5% Tween 80). A standard drug (e.g., Phenytoin) is used as a positive control.

-

Test Timing: Conduct the test at the time of peak effect, typically 30-60 minutes post-administration.

-

Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 seconds) via corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure. The absence of this phase is considered protection.

-

Neurotoxicity: Assess neurotoxicity using the rotarod test. Animals are placed on a rotating rod (e.g., 6 rpm), and the inability to remain on the rod for a set time (e.g., 1 minute) indicates motor impairment.

-

Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The evidence points to its potential across a diverse range of activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory applications. The strategic placement of the 2-chloro substituent often plays a key role in enhancing biological efficacy.

Future research should focus on synthesizing and screening focused libraries of these derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile for each therapeutic area. By systematically modifying the N1, N4, and C3 positions of the triazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. Advanced studies, including molecular docking and in-depth mechanistic investigations, will be crucial for identifying specific biological targets and optimizing lead compounds for clinical development.

References

A complete list of all sources cited in this guide is provided below for verification.

-

Devkota, K., et al. (2020). Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents. Journal of Nepal Chemical Society, 41(1), 26-35. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Evaluation of Analgesic/ Anti-inflammatory and Antimicrobial Activities of 3-Substituted-1,2,4-triazole-5-thiones. Semantic Scholar. [Link]

-

Sari, S., et al. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. Pharmaceutical Reports, 70(6), 1133-1139. [Link]

-

Al-Ghorbani, M., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-406. [Link]

-

Yüksek, H., et al. (2016). Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents. Marmara Pharmaceutical Journal, 20(2), 185-192. [Link]

-

Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

-

Fesat, H., et al. (2019). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1476-1497. [Link]

-

Jarroux, J., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. European Journal of Medicinal Chemistry, 183, 111702. [Link]

-

Kapri, K. P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 1, 28-34. [Link]

-

Ukrainian Pharmaceutical Journal. (2023). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Ukrainian Pharmaceutical Journal, 1(1), 1-10. [Link]

-

Arora, R., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Current Research in Chemistry, 4(4), 99-109. [Link]

-

Journal of Pharmaceutical Research International. (2022). Recent advances in biological applications of mannich bases — An overview. Journal of Pharmaceutical Research International, 34(46A), 1-15. [Link]

-

Khanage, S. G., et al. (2014). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. ResearchGate. [Link]

-

Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

-

Yüksek, H., et al. (2016). Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents. ResearchGate. [Link]

-

Belkheir, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7215. [Link]

-

Szczepańska, K., et al. (2022). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 27(24), 8968. [Link]

-

Patel, M., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 53-58. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Molecules, 27(11), 3505. [Link]

-

Ozyazici, T., et al. (2018). Some Novel Mannich Bases of 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one and Their Anti-Inflammatory Activity. ResearchGate. [Link]

-

Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Synthesis and Evaluation of Analgesic/ Anti-inflammatory and Antimicrobial Activities of 3-Substituted-1,2,4-triazole-5-thiones | Semantic Scholar [semanticscholar.org]

- 9. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 17. mdpi.com [mdpi.com]

- 18. scialert.net [scialert.net]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-(2-chlorophenyl)-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific derivative, 5-(2-chlorophenyl)-1H-1,2,4-triazole, providing a comprehensive framework for the scientific community to explore its therapeutic potential. We will dissect the rationale for target selection based on the extensive bioactivity profile of the 1,2,4-triazole class, which includes potent anticancer, antifungal, and antimicrobial activities.[2][3] This document serves as a technical roadmap, detailing robust experimental workflows, from initial cell-based screening to specific enzyme inhibition assays and pathway analysis, designed to identify and validate novel therapeutic targets. Our objective is to empower researchers and drug development professionals with the strategic insights and detailed methodologies required to systematically evaluate this promising compound.

The 1,2,4-Triazole Scaffold: A Rationale for Target Exploration

The 1,2,4-triazole ring system is a five-membered heterocycle that has garnered significant attention for its versatile biological activities.[3][4] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it an ideal pharmacophore for interacting with diverse biological targets.[1][5] Clinically approved drugs such as the antifungal agent fluconazole, the antiviral ribavirin, and the anticancer agent letrozole all feature this core structure, highlighting its therapeutic significance.[6][7]

The subject of this guide, this compound, combines this potent triazole nucleus with a 2-chlorophenyl substituent. The inclusion of a halogenated phenyl ring is a common strategy in medicinal chemistry to enhance biological potency. The chlorine atom can increase lipophilicity, facilitating membrane permeability, and can participate in crucial hydrophobic and halogen-bonding interactions within a target's active site, often leading to increased binding affinity.[6] Based on the wealth of data on analogous compounds, we can logically prioritize two primary axes for investigation: Anticancer and Antimicrobial activities.

Primary Investigational Axis I: Anticancer Therapeutic Targets

The development of novel anticancer agents based on the 1,2,4-triazole scaffold is an area of intense research.[2][8] These compounds have been shown to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[2][9] We hypothesize that this compound has the potential to modulate key oncogenic pathways.

Potential Target Class: Protein Kinases (e.g., EGFR, BRAF)

Causality: Protein kinases are critical regulators of cell signaling, and their dysregulation is a frequent driver of cancer. Many 1,2,4-triazole derivatives have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and BRAF.[2][10] Inhibition of these targets can halt tumor growth and induce apoptosis, making them high-priority targets for investigation.

The following workflow provides a systematic approach to determine if the compound acts as a kinase inhibitor.

Caption: Workflow for identifying and validating kinase inhibitory activity.

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines and determine its half-maximal inhibitory concentration (IC50).[11]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Potential Target: Tubulin Polymerization

Causality: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Several heterocyclic compounds, including some 1,2,4-triazole derivatives, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[10]

Caption: Mechanism of apoptosis induction via tubulin polymerization inhibition.

This method quantifies the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest caused by the compound.

-

Cell Treatment: Seed a suitable cancer cell line (e.g., HeLa) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing at low speed to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Primary Investigational Axis II: Antimicrobial & Antifungal Targets

The 1,2,4-triazole core is famously associated with antifungal activity.[6][13] The mechanism is well-established for clinical drugs like fluconazole, providing a clear and testable hypothesis for this compound.

Potential Target: Fungal Lanosterol 14α-demethylase (CYP51)

Causality: The primary target for most antifungal azoles is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and arresting fungal growth.[1] The N4 nitrogen of the triazole ring is known to coordinate with the heme iron atom in the enzyme's active site, a key interaction for potent inhibition.[1]

Caption: Inhibition of the ergosterol biosynthesis pathway by a triazole compound.

This is the standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria) to each well.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well. This creates a range of concentrations.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) adjusted to a 0.5 McFarland standard. Dilute this to the final working concentration and add 50 µL to each well (except the negative control).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50)

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) |

| This compound | 8.5 | 12.3 | 9.1 |

| Cisplatin (Control) | 5.2 | 7.8 | 6.5 |

Table 2: Hypothetical Antimicrobial Activity Data (MIC)

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| This compound | 16 | >128 | 8 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Conclusion and Future Directions

This guide outlines a logical, evidence-based strategy for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the 1,2,4-triazole class, research efforts can be efficiently directed toward the most promising areas of anticancer and antimicrobial investigation. Initial screening via cellular cytotoxicity and MIC assays will triage the compound's primary activity. Positive hits should be followed by the detailed target-specific and mechanistic studies described herein, including kinase inhibition assays, cell cycle analysis, and computational docking studies. The ultimate goal is to build a comprehensive biological profile of the compound, paving the way for further preclinical development, including lead optimization for improved potency and selectivity, and in vivo efficacy studies in relevant disease models.

References

-

Plech, T., et al. (2011). Synthesis and evaluation of antibacterial activity of some N-2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules. Available at: [Link]

-

Al-Sanea, M. M., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Molecules. Available at: [Link]

-

Patel, H., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Singh, P., et al. (2022). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Bulletin of Pharmaceutical and Allied Sciences. Available at: [Link]

-

Chavan, A. A., et al. (2015). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Asif, M. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and anticancer activity of[3][6][10] triazole [4,3-b][3][6][10] tetrazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Gümrükçüoğlu, N., et al. (2011). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]

-

Kumar, R., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

Parlak, A. E., & Yilmaz, F. (2021). Anticancer Properties of 1,2,4-Triazoles. Iconic Research and Engineering Journals. Available at: [Link]

-

Fesharaki, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports. Available at: [Link]

-

Gao, C., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry. Available at: [Link]

-

Kaplaushenko, A., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal*. Available at: [Link]

-

Kumar, D., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds. Available at: [Link]

-

Shcherbyna, R., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Asif, M. (2022). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Obaidi, A. A. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]

-

Shcherbyna, R. O., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Current issues in pharmacy and medicine: science and practice. Available at: [Link]

-

Shcherbyna, R., et al. (2024). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Bekircan, O., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Polycyclic Aromatic Compounds. Available at: [Link]

-

Sharma, P., et al. (2014). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpasjournals.com [bpasjournals.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. isres.org [isres.org]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-chlorophenyl)-1H-1,2,4-triazole

Preamble: Charting a Course for Mechanistic Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, anticonvulsant, and antimicrobial properties.[1][2][3] The subject of this guide, 5-(2-chlorophenyl)-1H-1,2,4-triazole, is a member of this versatile class of heterocyclic compounds. While the broader family of 1,2,4-triazoles is well-studied, the specific mechanism of action for this particular derivative remains to be fully elucidated. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and define the molecular and cellular mechanisms underpinning the biological activity of this compound. Our approach is not a rigid protocol but rather a dynamic, logic-driven research strategy designed to yield a deep and validated understanding of the compound's pharmacological profile.

I. Foundational Hypotheses: Learning from the 1,2,4-Triazole Family

Based on the extensive literature on substituted 1,2,4-triazoles, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will guide our initial experimental design.

-

Hypothesis 1: Antifungal Activity via Ergosterol Biosynthesis Inhibition. A prominent mechanism for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[4]

-

Hypothesis 2: Neuromodulatory Activity via Ion Channel or Receptor Interaction. Several 1,2,4-triazole derivatives exhibit anticonvulsant properties by modulating voltage-gated sodium channels or enhancing GABAergic neurotransmission.[5][6]

-

Hypothesis 3: Enzyme Inhibition. The 1,2,4-triazole nucleus is a known pharmacophore that can interact with the active sites of various enzymes, such as urease, lipase, and acetylcholinesterase.[7][8]

-

Hypothesis 4: Antimicrobial Activity. Derivatives of 1,2,4-triazoles have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][9]

II. A Phased Approach to Mechanistic Investigation: From Broad Screening to In Vivo Validation

We propose a multi-phased experimental workflow designed to systematically test our foundational hypotheses and uncover novel mechanisms.